molecular formula C8H12O4 B1338664 cis-2-(Methoxycarbonyl)cyclopentanecarboxylic acid CAS No. 92541-43-0

cis-2-(Methoxycarbonyl)cyclopentanecarboxylic acid

Cat. No. B1338664
CAS RN: 92541-43-0
M. Wt: 172.18 g/mol
InChI Key: KYGFHAUBFNTXFK-RITPCOANSA-N
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Description

The compound of interest, cis-2-(Methoxycarbonyl)cyclopentanecarboxylic acid, is a derivative of cyclopentanecarboxylic acid with a methoxycarbonyl substituent. This compound is structurally related to various other cyclopentane derivatives that have been studied for their chemical properties, synthesis methods, and potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. For instance, the synthesis of cis-1,3-cyclopentanedicarboxylic acid and its salts in DMSO involves the use of optimized structures at the B3LYP/6-31G(2d,2p) level, indicating a multi-step process with computational chemistry support . Similarly, the resolution of cis,cis-3-N-tert-butoxycarbonyl-5-methoxycarbonylcyclohexanecarboxylic Acid using (R)-α-phenethylamine as the resolution agent suggests a method for obtaining enantiomerically pure compounds . The synthesis of related compounds, such as 2,3-cis-2,3-Dihydroxycyclopentanecarboxylic acid derivatives, involves oxidative reactions that yield mixtures difficult to separate, highlighting the challenges in synthesizing such molecules .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their chemical behavior. For example, the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts were established using 1H NMR spectroscopy, revealing the importance of intramolecular hydrogen bonds . The absolute stereochemistry of (1R, 2S)-(+)-cis-1-methoxycarbonyl-2-methylcyclobutane was determined through X-ray crystallography, which is essential for understanding the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Cyclopentane derivatives undergo various chemical reactions that are influenced by their molecular structure. The hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid shows different rates, possibly due to intramolecular hydrogen bonding . The enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic Acid by Candida antarctica lipase demonstrates the use of biocatalysts in achieving stereochemically complex products .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as their ionization behavior, are influenced by substituents. The study of cis-2-substituted 1-cyclopropanecarboxylic acids shows that pKa values and carbon-13 chemical shifts can provide insights into the electronic effects of different substituents . Structural studies of derivatives of cis,cis-cyclohexane-1,3,5-tricarboxylic acid reveal conformational preferences that are consistent in both solution and the crystalline state, which can affect their reactivity and physical properties .

Scientific Research Applications

Supramolecular Self-Assembly

The crystal structures of related cyclopentanecarboxylic acids, including derivatives similar to cis-2-(methoxycarbonyl)cyclopentanecarboxylic acid, demonstrate unique patterns of supramolecular self-assembly. These structures are characterized by tetrameric R44(12) rings of C2 symmetry, which is notable for its rarity in literature. This discovery is significant for understanding the packing and interaction patterns of these molecules (Kălmăn et al., 2002).

Stereoselective Synthesis Applications

The compound has been used in the stereoselective synthesis of 2,5-disubstituted tetrahydrofurans, demonstrating the significance of the methoxycarbonyl group during these cyclizations. This is crucial for advancing methodologies in organic synthesis, particularly in creating complex, biologically active molecules (Iqbal et al., 1991).

Reaction with Electron-deficient Derivatives

Research shows that reacting cis-2-(methoxycarbonyl)cyclopentanecarboxylic acid derivatives with specific compounds results in products with high stereoselectivity. This finding is significant for the field of stereochemistry and the development of specific pharmaceutical compounds (Chen et al., 2005).

Structural Studies

Structural studies of isomers of cyclopentanedicarboxylic acid, closely related to the target compound, have led to new insights into molecular configurations and bonding patterns. This knowledge is important for predicting the behavior of similar compounds in various chemical reactions (Curry et al., 1993).

Electrolytic Dissociation Analysis

The behavior of cyclopentanedicarboxylic acids in solutions, closely related to cis-2-(methoxycarbonyl)cyclopentanecarboxylic acid, has been analyzed for their electrolytic dissociation. This is crucial for understanding their distribution in biopharmaceutically active forms (Kvaratskhelia et al., 2013).

Kinetics and Mechanism in Hydrolysis

The hydrolysis process of esters of cis-2-hydroxycyclopentanecarboxylic acid, which is structurally related to the compound , has been studied. Understanding the kinetics and mechanism of this process is important for applications in chemical synthesis and pharmaceuticals (Capon & Page, 1971).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(1R,2S)-2-methoxycarbonylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGFHAUBFNTXFK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458277
Record name CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Carbomethoxycyclopentane-1-carboxylic acid

CAS RN

92541-43-0
Record name CIS-2-CARBOMETHOXYCYCLOPENTANE-1-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

Cyclopentane-1,2-dicarboxylic acid dimethyl ester (2.50 g, 13.4 mmol) was dissolved in methanol (2.5 mL) and a solution of potassium hydroxide (85% purity) (920 mg, 13.9 mmol) in methanol (4.0 mL) and water (0.5 mL) in a 25 mL round bottom flask. The reaction mixture was heated at 75° C. for 4 h. The reaction mixture was cooled to 0° C. and acidified to pH 2 with 2M HCl in water. The reaction mixture was diluted with water (100 mL) and extracted with ether. The organic layer was dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator to give cyclopentane-1,2-dicarboxylic acid monomethyl ester as a faint-yellow liquid.
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2.5 g
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2.5 mL
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0.5 mL
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